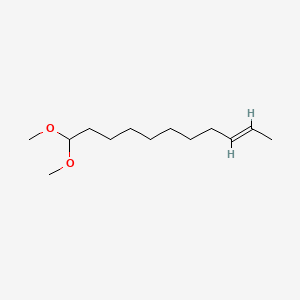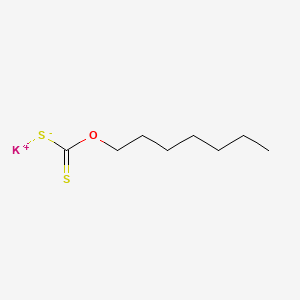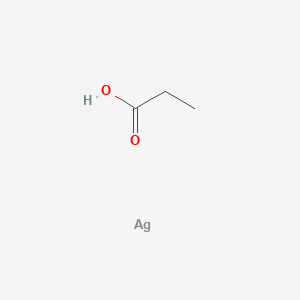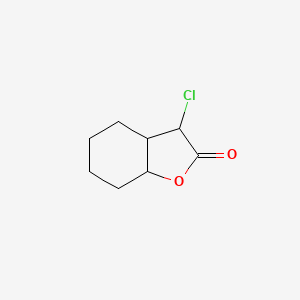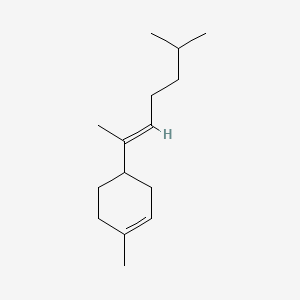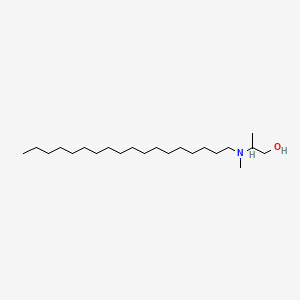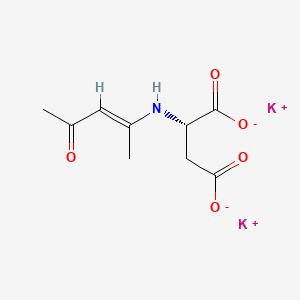
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dipotassium salt of N-(1-methyl-3-oxobut-1-enyl)-L-aspartate, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate typically involves the reaction of L-aspartic acid with 1-methyl-3-oxobut-1-enyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
科学研究应用
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-oxobut-1-enyl)benzamide
- (Z)-4-(4-{4-((Z)-1-methyl-3-oxobut-1-enylamino)phenoxy}phenylamino)pent-3-en-2-one
- 3-Hydroxy-4,4-dimethyl-3-(1-methyl-3-oxobut-1-enyl)cycloheptanone
Uniqueness
Dipotassium N-(1-methyl-3-oxobut-1-enyl)-L-aspartate is unique due to its specific structure and the presence of the dipotassium salt, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.
属性
CAS 编号 |
75186-21-9 |
|---|---|
分子式 |
C9H11K2NO5 |
分子量 |
291.38 g/mol |
IUPAC 名称 |
dipotassium;(2S)-2-[[(E)-4-oxopent-2-en-2-yl]amino]butanedioate |
InChI |
InChI=1S/C9H13NO5.2K/c1-5(3-6(2)11)10-7(9(14)15)4-8(12)13;;/h3,7,10H,4H2,1-2H3,(H,12,13)(H,14,15);;/q;2*+1/p-2/b5-3+;;/t7-;;/m0../s1 |
InChI 键 |
VLAYHDQEMOHJEF-FIBSENMISA-L |
手性 SMILES |
C/C(=C\C(=O)C)/N[C@@H](CC(=O)[O-])C(=O)[O-].[K+].[K+] |
规范 SMILES |
CC(=CC(=O)C)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


